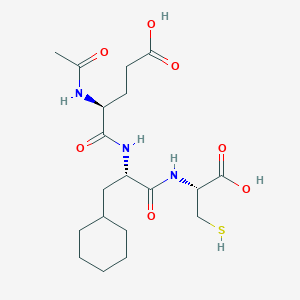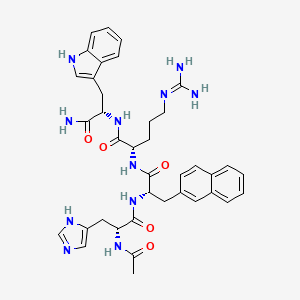![molecular formula C49H64N12O9 B10846350 AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)
AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 is a cyclic peptide analog of melanotropin, specifically designed to interact with melanocortin receptors. This compound is known for its potent and selective activity at various melanocortin receptor subtypes, making it a valuable tool in the study of these receptors and their physiological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through cyclization, often involving the formation of a lactam bridge between the side chains of aspartic acid and lysine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: primarily undergoes substitution reactions, particularly during its synthesis. The peptide bonds are formed through nucleophilic substitution, where the amino group of one amino acid attacks the carbonyl carbon of another .
Common Reagents and Conditions
Common reagents used in the synthesis include protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA). Cyclization is often facilitated by using a high-dilution method to prevent intermolecular reactions .
Major Products Formed
The major product formed is the cyclic peptide This compound , with potential side products including linear peptides and incomplete sequences, which are typically removed during purification .
Scientific Research Applications
AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, it activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream effects, depending on the receptor subtype involved .
Comparison with Similar Compounds
AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: is unique due to its high selectivity and potency at melanocortin receptors. Similar compounds include:
MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2): A non-selective agonist at melanocortin receptors.
SHU-9119: An antagonist at melanocortin receptors, used to study receptor function.
Setmelanotide: A cyclic peptide drug approved for treating obesity caused by genetic disorders affecting the melanocortin pathway.
These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles, highlighting the importance of structural modifications in determining their biological activity .
Properties
Molecular Formula |
C49H64N12O9 |
|---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
(3R,6S,9S,17S,20S,23S)-9-[[(2S)-2-acetamidohexanoyl]amino]-3-benzyl-6-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,8,11,19,22-hexaoxo-1,4,7,12,18,21-hexazabicyclo[21.3.0]hexacosane-17-carboxamide |
InChI |
InChI=1S/C49H64N12O9/c1-3-4-16-36(55-29(2)62)44(65)58-39-25-42(63)52-20-11-10-18-35(43(50)64)56-45(66)37(23-31-26-53-34-17-9-8-15-33(31)34)59-48(69)41-19-12-21-61(41)49(70)40(22-30-13-6-5-7-14-30)60-46(67)38(57-47(39)68)24-32-27-51-28-54-32/h5-9,13-15,17,26-28,35-41,53H,3-4,10-12,16,18-25H2,1-2H3,(H2,50,64)(H,51,54)(H,52,63)(H,55,62)(H,56,66)(H,57,68)(H,58,65)(H,59,69)(H,60,67)/t35-,36-,37-,38-,39-,40+,41-/m0/s1 |
InChI Key |
ZHWWUNQUSCAJKE-CQPWUTEUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


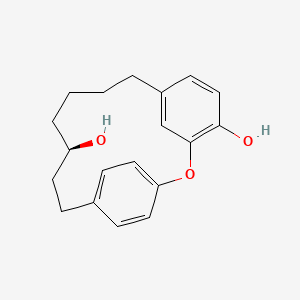
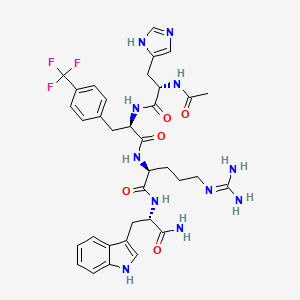
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)
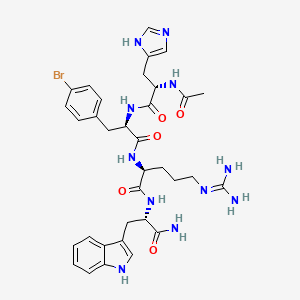
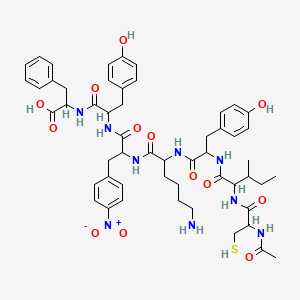
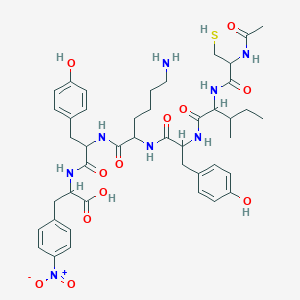
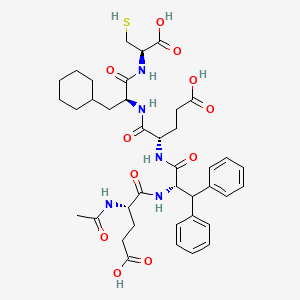
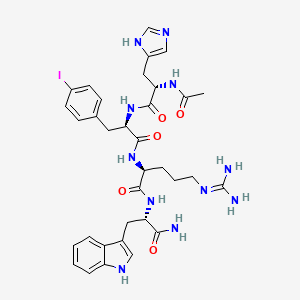
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
